molecular formula C11H10N2O2 B1372587 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1042635-26-6

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1372587
CAS No.: 1042635-26-6
M. Wt: 202.21 g/mol
InChI Key: GOFGGQZPDQXLNB-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a multifaceted organic compound with a molecular weight of 202.21 g/mol. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a dihydro-1H-isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as cyclopropylamine and phthalic anhydride.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow chemistry and automated systems are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

  • Isoindole-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Cyclopropylamine derivatives: Compounds containing cyclopropylamine moieties are structurally related and may exhibit similar reactivity and applications.

Uniqueness: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its combination of an amino group and a cyclopropyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-amino-2-cyclopropylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGGQZPDQXLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042635-26-6
Record name 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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